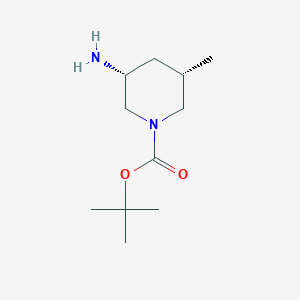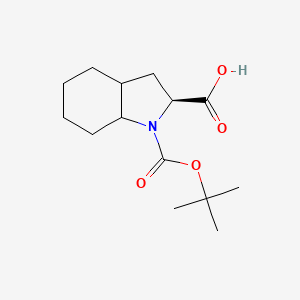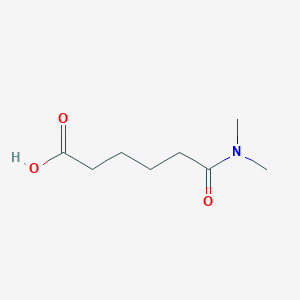![molecular formula C7H15N3 B3111861 1,4-Diazabicyclo[2.2.2]octan-2-ylmethanamine CAS No. 186348-51-6](/img/structure/B3111861.png)
1,4-Diazabicyclo[2.2.2]octan-2-ylmethanamine
Übersicht
Beschreibung
1,4-Diazabicyclo[2.2.2]octan-2-ylmethanamine is a colorless solid with the molecular weight of 141.22 . It is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C7H15N3/c8-5-7-6-9-1-3-10(7)4-2-9/h7H,1-6,8H2 . It is similar in structure to quinuclidine, but the latter has one of the nitrogen atoms replaced by a carbon atom .Chemical Reactions Analysis
This compound is known to react efficiently with a variety of nucleophiles in polyethyleneglycol (PEG) or diglyme at high temperatures to give piperazine products resulting from the nucleophilic ring-opening reaction .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It is soluble and hygroscopic in water . The compound is thermally stable up to approximately 486 K .Wissenschaftliche Forschungsanwendungen
Catalyst in Organic Synthesis 1,4-Diazabicyclo[2.2.2]octane (DABCO) is widely used in organic synthesis as an effective solid catalyst. It is valued for its eco-friendliness, high reactivity, easy handling, and non-toxic nature, resulting in excellent yields and selectivity in various organic transformations (Baghernejad, 2010).
Synthesis of Biologically Active Compounds DABCO-based ionic liquids have been utilized to promote the synthesis of biologically active compounds like tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives, which are significant in the pharmaceutical industry (Shirini, Langarudi & Daneshvar, 2017).
Ring-opening Reactions DABCO serves as a starting material for the synthesis of 1-alkyl-4-(2-phenoxyethyl)piperazines and related derivatives. Its quaternary ammonium salts react with various nucleophiles, facilitating the synthesis of piperazine products (Maraš, Polanc & Kočevar, 2012).
Ultrasound Accelerated Synthesis DABCO has been used to catalyze three-component condensation reactions under ultrasound irradiation conditions. This method rapidly yields pyrazolo[1,2-a][1,2,4]triazole-1,3-dione derivatives (Azarifar, Nejat-Yami & Zolfigol, 2013).
Selective Oxidation of Sulfides DABCO forms a bromine complex used for the selective oxidation of sulfides to sulfoxides. This reaction method has been shown to be effective for incorporating 18O into sulfoxides (Ōae, Ohnishi, Kozuka & Tagaki, 1966).
Efficient Reduction of Azides The (1,4-Diazabicyclo[2.2.2]octane)(tetrahydroborato)zinc complex has been used for the efficient reduction of various azides, yielding excellent results under room temperature or reflux conditions (Firouzabadi, Adibi & Zeynizadeh, 1998).
Alcohol Oxidation Bis(chlorine)-1,4-diazabicyclo[2.2.2]octane has been employed as an oxidant for alcohols under microwave irradiation, showing the potential for repeated use in oxidation reactions (Tajbakhsh & Habibzadeh, 2006).
Wirkmechanismus
Target of Action
1,4-Diazabicyclo[2.2.2]octan-2-ylmethanamine, also known as DABCO, is a highly nucleophilic tertiary amine base . It is used as a catalyst and reagent in polymerization and organic synthesis . The primary targets of DABCO are the reactants in these processes, where it acts as a nucleophilic catalyst.
Mode of Action
DABCO interacts with its targets by promoting a variety of coupling reactions . It is sufficiently basic to catalyze these reactions due to the high nucleophilicity of the amine centers, which are unhindered . This allows DABCO to effectively interact with its targets and facilitate the desired chemical reactions.
Biochemical Pathways
The specific biochemical pathways affected by DABCO depend on the particular reaction it is catalyzing. For example, DABCO is used in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . In this process, DABCO catalyzes the reaction between the alcohol and isocyanate groups, leading to the formation of urethane linkages and the polymerization of the monomers.
Result of Action
The molecular and cellular effects of DABCO’s action are primarily related to its role as a catalyst in chemical reactions. By promoting these reactions, DABCO can facilitate the synthesis of a wide range of compounds, including polymers like polyurethane . This can have various effects at the molecular and cellular level, depending on the specific compounds being synthesized.
Action Environment
The action, efficacy, and stability of DABCO can be influenced by various environmental factors. For example, the rate and efficiency of the reactions it catalyzes can be affected by factors such as temperature, pH, and the presence of other substances that can interact with DABCO or the reactants. Furthermore, DABCO is soluble and hygroscopic, which means it can absorb moisture from the environment, potentially affecting its stability and reactivity .
Safety and Hazards
The compound is classified as harmful and has the signal word “Danger” associated with it . It has hazard statements H302, H314, H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .
Biochemische Analyse
Biochemical Properties
1,4-Diazabicyclo[2.2.2]octan-2-ylmethanamine plays a significant role in various biochemical reactions. It acts as a nucleophilic catalyst in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . Additionally, it is involved in Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes . The compound interacts with enzymes and proteins by forming adducts, such as a crystalline 2:1 adduct with hydrogen peroxide and sulfur dioxide . These interactions highlight its versatility and importance in biochemical processes.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s nucleophilic nature allows it to participate in reactions that modify cellular components, thereby impacting cell function . For example, it can act as a scavenger of free radicals produced during fluorochrome excitation in fluorescence microscopy . This property is crucial for maintaining cellular integrity and preventing oxidative damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It acts as a strong ligand and Lewis base, forming stable complexes with biomolecules . The compound’s high nucleophilicity enables it to promote coupling reactions and enzyme activation or inhibition . Additionally, it can undergo alkylation to form derivatives like Selectfluor, which is used for electrophilic fluorination . These molecular interactions underline its role in modulating biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions . Long-term studies have shown that it maintains its activity and function in both in vitro and in vivo experiments . Its effectiveness may diminish over extended periods, necessitating careful storage and handling to preserve its biochemical properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects by participating in essential biochemical reactions . At high doses, it can cause toxic or adverse effects, such as skin irritation and serious eye damage . These findings highlight the importance of dosage optimization to maximize its therapeutic potential while minimizing harmful effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors to facilitate various biochemical reactions . The compound’s role as a nucleophilic catalyst allows it to influence metabolic flux and metabolite levels . These interactions are crucial for maintaining cellular homeostasis and supporting metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its high solubility in water and other solvents facilitates its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments are essential for its biochemical activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are vital for its activity and function, ensuring that it exerts its effects precisely where needed within the cell.
Eigenschaften
IUPAC Name |
1,4-diazabicyclo[2.2.2]octan-2-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3/c8-5-7-6-9-1-3-10(7)4-2-9/h7H,1-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLLSEJNVPFMEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN1CC2CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201244807 | |
| Record name | (-)-1,4-Diazabicyclo[2.2.2]octane-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201244807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186348-44-7 | |
| Record name | (-)-1,4-Diazabicyclo[2.2.2]octane-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186348-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-1,4-Diazabicyclo[2.2.2]octane-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201244807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Amino-7a,8,10-triaza-cyclopenta[a]phenalen-7-one](/img/structure/B3111779.png)

![2-[(2-Fluorobenzoyl)amino]benzoic acid](/img/structure/B3111789.png)







![(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B3111841.png)
![2-Benzyl-2-azaspiro[4.4]nonan-6-ol](/img/structure/B3111844.png)


